4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide
Overview
Description
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Insecticidal Activity
Research by Samaritoni et al. (1999) indicates that derivatives of N-(4-chloro-3-methyl-5-isothiazolyl)-beta-(dimethylamino)-p-[(alpha, alpha,alpha-trifluoro-p-tolyl)oxy]atropamide, a compound closely related to 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide, showed promising results as broad-spectrum insecticides, particularly effective against root-knot nematode (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
2. Synthesis of 1-Aryl-1,6-Naphthyridinone Derivatives
Medvedeva et al. (2009) explored the synthesis of various derivatives, including those with electron-withdrawing substituents in the benzene ring, from enamino amides and dimethylformamide dialkylacetals. This study contributes to the chemical understanding and potential applications of structurally related compounds (Medvedeva, Tugusheva, Alekseeva, Evstratova, Kiselev, Chernyshev, Avramenko, & Granik, 2009).
3. Fungicide Analysis
Jeon et al. (2013) studied the fungicide fluazinam, a compound structurally similar to this compound. The study provides insights into the molecular structure and interactions, which could be relevant for understanding related compounds (Jeon, Kim, Lee, & Kim, 2013).
4. Anticonvulsant Enaminones
Kubicki, Bassyouni, & Codding (2000) analyzed the crystal structures of anticonvulsant enaminones, which share structural features with the compound . Their research contributes to the broader understanding of such molecular frameworks in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).
5. Application in Asymmetric Catalysis
Research by Busto, Gotor‐Fernández, & Gotor (2006) focused on the enantioselective synthesis of 4-(dimethylamino)pyridines, which are structurally related to the compound , highlighting their potential in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).
6. Oxidative Coupling Reactions
Leas et al. (2018) described the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate in oxidative coupling reactions. This study provides insights into the reactivity of similar compounds under specific conditions (Leas, Wu, Ezell, Garrison, Vennerstrom, & Dong, 2018).
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(dimethylaminomethylidene)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c1-23(2)9-22-14(24)10-3-5-12(6-4-10)25-15-13(17)7-11(8-21-15)16(18,19)20/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYZCGUDCHKDIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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